molecular formula C11H14O2 B6150039 4-(3-methoxyphenyl)butan-2-one CAS No. 29114-51-0

4-(3-methoxyphenyl)butan-2-one

Cat. No. B6150039
CAS RN: 29114-51-0
M. Wt: 178.2
InChI Key:
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Description

4-(3-Methoxyphenyl)butan-2-one, also known as 3-methoxy-4-methylbenzaldehyde, is an aromatic aldehyde with a molecular weight of 144.17 g/mol. It is an important organic compound that is widely used in the pharmaceutical industry, as well as in the synthesis of various compounds. It is also used as a flavoring agent in food products. This compound is known for its strong odor and is often used as a flavoring agent in food products.

Mechanism of Action

4-(3-methoxyphenyl)butan-2-one is an aromatic aldehyde, which means it can react with nucleophiles to form a variety of products. The mechanism of action involves the formation of a carbon-oxygen double bond, which is then attacked by a nucleophile, such as an alkoxide ion or a hydroxide ion. This reaction results in the formation of a new carbon-oxygen bond, which is then attacked by another nucleophile, resulting in the formation of a new product.
Biochemical and Physiological Effects
4-(3-methoxyphenyl)butan-2-one has been found to have a number of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have anti-diabetic and anti-obesity effects. Additionally, it has been found to have a number of neuroprotective effects, including the inhibition of neuronal apoptosis and the promotion of neuronal growth.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-methoxyphenyl)butan-2-one in laboratory experiments include its low cost and wide availability, its low toxicity, and its mild odor. Additionally, it has a number of applications in the synthesis of various compounds, such as pharmaceuticals, flavors, fragrances, and dyes.
The limitations of using 4-(3-methoxyphenyl)butan-2-one in laboratory experiments include its low solubility in water, its tendency to form aldehyde-alcohol adducts, and its tendency to undergo side reactions. Additionally, it is sensitive to light and air, making it difficult to store and handle.

Future Directions

The future directions for 4-(3-methoxyphenyl)butan-2-one include further research into its biochemical and physiological effects, its potential applications in the synthesis of other compounds, and its potential use as a flavoring agent in food products. Additionally, further research into its synthesis methods and its potential for use in drug delivery systems is needed. Additionally, further research into its potential for use in the synthesis of other compounds, such as dyes and fragrances, is also needed. Finally, further research into its potential for use in the synthesis of other compounds, such as pharmaceuticals, is also needed.

Synthesis Methods

The synthesis of 4-(3-methoxyphenyl)butan-2-one can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 3-methoxybenzaldehyde with an alkali metal hydroxide in an aqueous solution. This reaction produces 4-(3-methoxyphenyl)butan-2-one and a byproduct of water. Other methods of synthesis include the reaction of 3-methoxybenzaldehyde with sodium hydroxide in ethanol, the reaction of 3-methoxybenzaldehyde with sodium hydroxide in acetic acid, and the reaction of 3-methoxybenzaldehyde with sodium hydroxide in methanol.

Scientific Research Applications

4-(3-methoxyphenyl)butan-2-one has many applications in scientific research. It is used in the synthesis of a number of compounds, including pharmaceuticals, flavors, fragrances, and dyes. It is also used as a starting material for the synthesis of other compounds, such as 4-methoxybenzaldehyde, 4-methoxybenzoic acid, and 4-methoxybenzyl alcohol. It is also used in the synthesis of a number of biologically active compounds, such as 4-methoxybenzyl alcohol, 4-methoxybenzaldehyde, and 4-methoxybenzoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(3-methoxyphenyl)butan-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the protection of the carbonyl group, the formation of the carbon-carbon bond, and the deprotection of the carbonyl group.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "2-bromobutane", "sodium hydroxide", "acetic acid", "sodium chloride", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Protection of the carbonyl group in 3-methoxybenzaldehyde using ethyl acetoacetate and sodium ethoxide to form ethyl 3-(3-methoxyphenyl)but-2-enoate.", "Step 2: Formation of the carbon-carbon bond by reacting ethyl 3-(3-methoxyphenyl)but-2-enoate with 2-bromobutane in the presence of sodium ethoxide to form ethyl 4-(3-methoxyphenyl)but-2-enoate.", "Step 3: Deprotection of the carbonyl group in ethyl 4-(3-methoxyphenyl)but-2-enoate using sodium hydroxide and acetic acid to form 4-(3-methoxyphenyl)butan-2-one.", "Step 4: Purification of the product by washing with sodium chloride solution, drying with magnesium sulfate, and recrystallization from a mixture of diethyl ether and petroleum ether." ] }

CAS RN

29114-51-0

Product Name

4-(3-methoxyphenyl)butan-2-one

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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